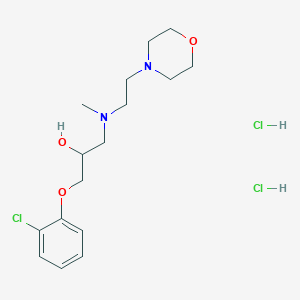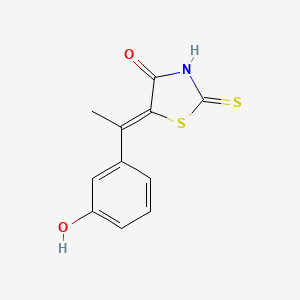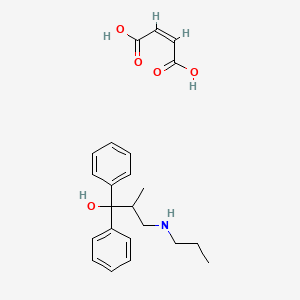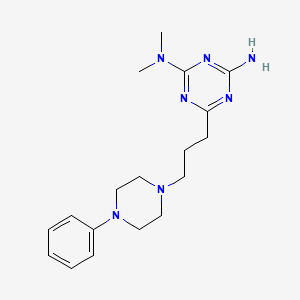
1,3,5-Triazine-2,4-diamine, N,N-dimethyl-6-(3-(4-phenyl-1-piperazinyl)propyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Triazine-2,4-diamine, N,N-dimethyl-6-(3-(4-phenyl-1-piperazinyl)propyl)- is a complex organic compound belonging to the triazine family. Triazines are heterocyclic compounds characterized by a ring structure composed of three carbon atoms and three nitrogen atoms. This specific compound is notable for its unique structure, which includes a piperazine ring and a phenyl group, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, N,N-dimethyl-6-(3-(4-phenyl-1-piperazinyl)propyl)- typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the triazine intermediate.
Attachment of the Phenyl Group: The phenyl group is attached via a Friedel-Crafts alkylation reaction, using a phenyl halide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1,3,5-Triazine-2,4-diamine, N,N-dimethyl-6-(3-(4-phenyl-1-piperazinyl)propyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.
科学的研究の応用
1,3,5-Triazine-2,4-diamine, N,N-dimethyl-6-(3-(4-phenyl-1-piperazinyl)propyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,3,5-Triazine-2,4-diamine, N,N-dimethyl-6-(3-(4-phenyl-1-piperazinyl)propyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, and gene expression.
類似化合物との比較
Similar Compounds
1,3,5-Triazine-2,4-diamine, 6-phenyl-: Similar structure but lacks the piperazine ring.
1,3,5-Triazine-2,4-diamine, N,N’-diethyl-6-methoxy-: Contains different substituents, leading to varied chemical properties.
Propazine: Another triazine derivative with herbicidal properties.
Uniqueness
1,3,5-Triazine-2,4-diamine, N,N-dimethyl-6-(3-(4-phenyl-1-piperazinyl)propyl)- is unique due to its combination of a triazine ring, piperazine ring, and phenyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
7181-29-5 |
|---|---|
分子式 |
C18H27N7 |
分子量 |
341.5 g/mol |
IUPAC名 |
2-N,2-N-dimethyl-6-[3-(4-phenylpiperazin-1-yl)propyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C18H27N7/c1-23(2)18-21-16(20-17(19)22-18)9-6-10-24-11-13-25(14-12-24)15-7-4-3-5-8-15/h3-5,7-8H,6,9-14H2,1-2H3,(H2,19,20,21,22) |
InChIキー |
CMINKXKOZKPLNL-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=NC(=NC(=N1)N)CCCN2CCN(CC2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



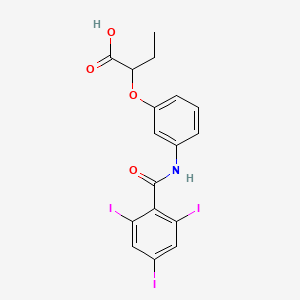

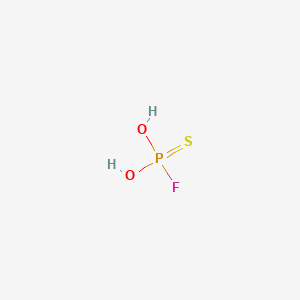
![N,N'-[Methylenedi(cyclohex-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B14718288.png)
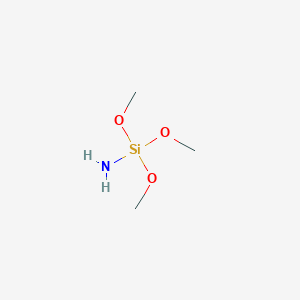


![[3-(propanoylamino)phenyl] N-propan-2-ylcarbamate](/img/structure/B14718327.png)
